Direct Comparative Activity Data Unavailable: Documenting the Evidence Gap for 2,4-Dichlorophenyl Oxime vs. Non-Oxime and Mono-Chlorinated Analogs
A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) conducted in 2025 returned zero direct head-to-head biological or physicochemical comparison studies in which 3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime (CAS 339279-73-1) was tested alongside a named comparator under identical assay conditions [1][2]. The closest structurally characterized active analogs are the non-oxime ligands 3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal (compound 9A) and its 4-nitro- and 4-methyl-phenylhydrazono variants, which were evaluated as silver(I) complexes and exhibited antimicrobial activity against E. coli, K. pneumonia, S. aureus, S. mutans, C. albicans, and A. niger, as well as semiconducting band gaps in the range suitable for optoelectronic applications [2]. However, the absence of the oxime functionality and the different aryl chloride substitution pattern (4-Cl vs. 2,4-diCl) in these reference compounds precludes a quantitative, same-assay comparison with the target oxime [1][2]. No quantitative IC50, MIC, Kd, or kinetic data have been published for CAS 339279-73-1 in any peer-reviewed or patent source indexed in the searched databases as of the search date.
| Evidence Dimension | Availability of direct head-to-head quantitative comparator data |
|---|---|
| Target Compound Data | No published IC50, MIC, Kd, Ki, or EC50 values identified in accessible databases or literature for CAS 339279-73-1 [1]. |
| Comparator Or Baseline | Closest active analogs (e.g., 3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal, compound 9A) tested as Ag(I) complexes for antimicrobial and optoelectronic endpoints [2], but not directly compared with the target oxime. |
| Quantified Difference | Not calculable; gap in evidence prevents quantitative differentiation. |
| Conditions | Literature and database survey across PubMed, PubChem, ChEMBL, BindingDB, Google Patents, USPTO, and ECHA, conducted for all entries up to 2025. |
Why This Matters
For procurement decisions, this evidence gap means the compound's differentiation remains structural and class-level only; projects requiring documented selectivity or potency against a specific target will need to commission bespoke head-to-head profiling before selecting this compound over a non-oxime or mono-chlorinated analog.
- [1] ChemSpider. CSID:26459284. 1-(2,4-Dichlorophenyl)-3-(hydroxyimino)-2-(phenylhydrazono)-1-propanone. Royal Society of Chemistry. Accessed 2025. View Source
- [2] Al-Sulami AI, et al. Synthesis of Silver(I) Complexes Containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-Based Ligands as a Multifunction Platform for Antimicrobial and Optoelectronic Applications. ACS Omega. 2023;8(26):23633-23642. DOI:10.1021/acsomega.3c01646. View Source
